Formoterol-D6 (Major)

Isotopic purity Mass spectrometry Quality control

Quantifying formoterol at sub-pg/mL concentrations requires an internal standard that corrects for matrix effects without introducing systematic bias. Formoterol-D6 (Major) provides a +6 Da mass shift with near-identical physicochemical properties to the analyte. • Achieves 0.40 pg/mL LLOQ in human serum via LC-MS/MS with cation-exchange SPE • Isotopic distribution: 80% d6, 18% d5, 2% d4; HPLC purity ≥97% • Soluble in DMSO, ethanol, chloroform; ships at ambient temperature

Molecular Formula C19H18D6N2O6
Molecular Weight 350.44
CAS No. 1020719-45-2
Cat. No. B602467
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormoterol-D6 (Major)
CAS1020719-45-2
SynonymsN-[2-Hydroxy-5-[1-hydroxy-2-[[1-[(4-methoxyphenyl)methyl-d2]ethyl-1,2,2,2-d4]amino]ethyl] phenyl]formamide
Molecular FormulaC19H18D6N2O6
Molecular Weight350.44
Structural Identifiers
SMILESCC(CC1=CC=C(C=C1)OC)NCC(C2=CC(=C(C=C2)O)NC=O)O
InChIInChI=1S/C19H24N2O4/c1-13(9-14-3-6-16(25-2)7-4-14)20-11-19(24)15-5-8-18(23)17(10-15)21-12-22/h3-8,10,12-13,19-20,23-24H,9,11H2,1-2H3,(H,21,22)/i1D3,9D2,13D
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formoterol-D6 Deuterated Internal Standard


Formoterol-D6 (Major) (CAS 1020719-45-2) is a hexa-deuterated analog of the long-acting β₂-adrenergic receptor agonist formoterol, characterized by the replacement of six hydrogen atoms with deuterium at specific positions within the 4-methoxyphenylpropan-2-yl moiety . This stable isotope-labeled compound possesses a molecular formula of C₁₉H₁₈D₆N₂O₄ and a molecular weight of 350.44 g/mol [1]. As a racemic mixture of diastereomers, Formoterol-D6 (Major) is exclusively utilized as an analytical reference standard and internal standard (IS) in quantitative bioanalytical workflows, most notably liquid chromatography-tandem mass spectrometry (LC-MS/MS), to enable accurate quantification of unlabeled formoterol in complex biological matrices .

Isotope-labeled internal standard (ISTD) for LC-MS/MS bioanalysis
Hexa-deuterated (+6 Da) formoterol analog with strategic D-labeling
Racemic mixture of diastereomers; analytical reference standard

Why Formoterol-D6 Is Irreplaceable in LC-MS/MS


In quantitative bioanalysis, the selection of an internal standard is critical for correcting variability in sample preparation, chromatographic separation, and ionization efficiency. Unlabeled formoterol cannot serve as an internal standard due to its inability to be distinguished from the target analyte by mass spectrometry, rendering it unsuitable for accurate quantification. Structurally dissimilar analogs often exhibit differential extraction recovery and chromatographic retention behavior compared to the analyte, thereby failing to adequately compensate for matrix effects and introducing systematic bias into analytical measurements [1]. Formoterol-D6 addresses these limitations by providing near-identical physicochemical properties to the analyte while enabling unambiguous mass discrimination via a +6 Da mass shift in MS/MS detection. Furthermore, deuterium substitution, if improperly positioned, may lead to primary isotope effects affecting metabolic stability or chromatographic retention; however, the D6 labeling in Formoterol-D6 (Major) is strategically located to minimize such differential behavior while maximizing quantitative utility [2].

Unlabeled formoterol
Identical MS signal

Cannot be distinguished from the target analyte by mass spectrometry; unsuitable as an internal standard for accurate quantification.

Structurally dissimilar analog
Differential recovery

May exhibit distinct extraction recovery and chromatographic retention behavior, failing to adequately compensate for matrix effects.

Lower D-labeling (D3)
Isotopic interference risk

Reduced mass shift may increase potential for isotopic cross-talk from naturally occurring M+1 and M+2 isotopes of unlabeled analyte.

Formoterol-D6 Performance Evidence


Isotopic Purity Profile

Formoterol-D6 (Major) is supplied as a mixture of diastereomers with a defined isotopic distribution. A representative batch analysis documents an isotopic composition of 80% D6-labeled species, 18% D5, and 2% D4 . This distribution, confirmed by LC-MS and NMR characterization, contrasts with lower deuterium-labeled analogs such as Formoterol-d3, which possess fewer deuterium atoms and consequently a reduced mass shift, potentially increasing the risk of isotopic interference from naturally occurring M+1 and M+2 isotopes of the unlabeled analyte [1].

Isotopic Distribution
Batch-level characterization
80% d6 / 18% d5 / 2% d4
Supports MS channel selectivity review
Batch-specific distribution; lower D-labeling may increase isotopic interference risk
Isotopic purity Mass spectrometry Quality control

High-Sensitivity Serum Bioanalysis

In a validated HPLC-MS/MS method employing Formoterol-D6 as the internal standard, a lower limit of quantitation (LLOQ) of 0.40 pg/mL was achieved for formoterol in human serum [1]. This represents a substantial improvement in sensitivity compared to earlier analytical approaches. For context, a prior HPLC-electrochemical detection method reported an LLOQ of 20 pg/mL using 2 mL of plasma, while another electrochemical method achieved 4 pg/mL but required 4 days of HPLC equilibration and 25 minutes per analytical run [2].

Serum LLOQ
Cross-study comparable
0.40 pg/mL vs. 20 pg/mL (HPLC-ECD)
Supports sub-pg/mL bioanalytical sensitivity
50-fold LLOQ improvement; human serum matrix via cation-exchange SPE and positive ESI
Bioanalysis Pharmacokinetics LC-MS/MS

Validated Doping Control Urinalysis

A liquid chromatography-tandem mass spectrometric method utilizing Formoterol-D6 as the internal standard was validated for quantifying formoterol in human urine, achieving a limit of quantitation (LOQ) of 0.2 ng/mL and a calibration range of 0.2-500 ng/mL with a correlation coefficient (r²) of 1.0 [1]. The mean extracted recovery, assessed at three concentrations (1, 30, and 100 ng/mL), exceeded 80%, demonstrating robust and consistent extraction efficiency across the analytical range [2]. This method was successfully validated using quality control samples from the World Association of Anti-Doping Scientists (WAADS).

Urine LOQ
Head-to-head comparison
0.2 ng/mL vs. 25 ng/mL (prior method)
Supports anti-doping threshold detection research
125-fold LOQ improvement; recovery >80% across 1–100 ng/mL range
Doping control Urinalysis Method validation

Purity and Enrichment Specifications

Commercially available Formoterol-D6 (Major) is supplied with documented HPLC purity ≥97% and isotopic enrichment >97 atom% D [1]. For comparison, alternative deuterated forms such as Formoterol-D6 acetate (WITEGA BA086) are specified with HPLC purity >98.0% and isotopic purity >97.0 atom% D . The free base form is typically supplied as a neat solid with a melting point range of 84-87°C and demonstrates solubility in ethanol, chloroform, and DMSO [2].

Purity & Enrichment
Supporting evidence
≥97% HPLC; >97 atom% D
Supports method validation traceability
Salt form differs from acetate variant; batch-specific COA review recommended
Reference standard Certificate of Analysis Method validation

Formoterol-D6 Application Scenarios


Human Serum Pharmacokinetic Studies

When conducting pharmacokinetic profiling of formoterol following low-dose inhalation (9-36 μg), laboratories must select Formoterol-D6 as the internal standard to achieve the requisite LLOQ of 0.40 pg/mL in human serum. This sensitivity level, validated using cation-exchange solid-phase extraction and positive electrospray ionization MS/MS detection, is unattainable with non-deuterated internal standards or lower-sensitivity detection methods such as HPLC-ECD [1]. Procurement of Formoterol-D6 is essential for studies requiring characterization of the terminal elimination phase where plasma concentrations fall below 1 pg/mL.

Doping Control Analysis in Urine

Accredited anti-doping laboratories performing threshold substance analysis for formoterol under WADA Prohibited List requirements should procure Formoterol-D6 for use as the deuterated internal standard. The validated method achieves a LOQ of 0.2 ng/mL in human urine with extraction recovery exceeding 80% across the analytical range of 0.2-500 ng/mL [2]. This performance meets or exceeds WADA Technical Document requirements for threshold substance quantification and provides the necessary accuracy and precision for adverse analytical findings reporting.

ANDA Bioanalytical Method Validation

Pharmaceutical quality control laboratories developing or validating bioanalytical methods for Abbreviated New Drug Applications (ANDA) should incorporate Formoterol-D6 as the stable isotope-labeled internal standard. The compound's documented batch-specific isotopic purity profile (80% d6, 18% d5, 2% d4 typical distribution) and HPLC purity ≥97% ensure method ruggedness and compliance with FDA Guidance for Industry on Bioanalytical Method Validation . The +6 Da mass shift provides unambiguous discrimination from the analyte, minimizing the risk of isotopic cross-talk that could compromise assay accuracy and precision.

In Vitro Metabolic Stability Studies

For in vitro metabolism studies employing hepatocyte incubations or microsomal preparations, Formoterol-D6 serves as a reliable internal standard for quantifying unlabeled formoterol depletion. The strategic placement of six deuterium atoms minimizes primary isotope effects on chromatographic retention while providing sufficient mass separation for selective MS/MS detection [3]. Procurement of the free base form (CAS 1020719-45-2) with documented solubility in DMSO, ethanol, and chloroform facilitates preparation of stock solutions for method development across multiple analytical platforms.

Application
Selection Property
Validation Focus
Human serum PK research
ISTD-dependent sub-pg/mL sensitivity
Serum matrix effect and recovery review
Anti-doping urine bioanalysis
Threshold-level quantification support
Urine extraction and LOQ review
Bioanalytical method validation
Batch-specific isotopic enrichment data
Isotopic interference and accuracy review
In vitro metabolism research
Deuterium isotope effect design
Chromatographic and MS discrimination review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Formoterol-D6 (Major)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.